molecular formula C12H13N5O3 B1231776 N6-Etheno 2'-deoxyadenosine

N6-Etheno 2'-deoxyadenosine

Cat. No.: B1231776
M. Wt: 275.26 g/mol
InChI Key: XQQIMTUYVDUWKJ-UHFFFAOYSA-N
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Description

Significance as a DNA Adduct in Biological Systems

The biological importance of N6-Etheno 2'-deoxyadenosine (B1664071) stems from its formation through reactions with carcinogens and its role as a marker of endogenous DNA damage. It is formed when DNA reacts with bifunctional electrophiles, which are reactive molecules that can bind to two sites. nih.gov

Key sources of these reactive molecules include:

Exogenous Carcinogens: Industrial chemicals like vinyl chloride, a known human carcinogen used in the plastics industry, are metabolized by cytochrome P450 enzymes into reactive epoxides. nih.govresearchgate.net These metabolites can then react with DNA bases to form etheno adducts, including εdA. nih.govresearchgate.net The link between vinyl chloride exposure and the formation of these adducts provides a strong rationale for their role in chemically induced cancers, such as the rare liver angiosarcoma observed in exposed workers. nih.govacs.org

Endogenous Processes: Perhaps more ubiquitously, etheno adducts are formed from internal cellular processes, primarily lipid peroxidation. researchgate.netnih.gov This process, a result of oxidative stress, involves the degradation of polyunsaturated fatty acids, which produces reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE). amegroups.orgnih.gov These byproducts can react with DNA to generate εdA and other etheno adducts, linking them to conditions associated with chronic inflammation and oxidative stress. amegroups.orgnih.gov

The mutagenic potential of etheno adducts is a critical aspect of their significance. When present in the DNA strand, they can interfere with the normal base-pairing process during DNA replication. nih.gov This can lead to misincorporation of bases by DNA polymerases, resulting in specific types of mutations, such as base pair substitutions. amegroups.orgnih.gov Studies have shown that etheno adducts are more mutagenic than some other forms of oxidative DNA damage and are poorly repaired in certain tissues, which increases their biological impact. amegroups.orgnih.gov Their persistence in tissues like the liver following exposure highlights their potential for long-term damage. nih.govoup.com

Historical Context of Etheno Adduct Research

The study of etheno adducts began with their synthesis and use as fluorescent probes in biochemistry. nih.govresearchgate.net In 1971, these compounds were first described, and their fluorescent properties made them useful for studying the structure and function of nucleic acids and related enzymes. aacrjournals.orgresearchgate.net

The focus shifted towards toxicology and cancer research following the discovery that the industrial chemical vinyl chloride could cause unusual liver tumors in workers. nih.gov Research in the 1970s established a connection between vinyl chloride exposure and the formation of etheno adducts in the DNA and RNA of experimental animals. nih.govresearchgate.net This finding suggested that these adducts could be the molecular lesions responsible for the carcinogenicity of vinyl chloride. nih.govnih.gov

A pivotal development in the field was the discovery of "endogenous" etheno adducts in the tissues of unexposed animals and humans. nih.govnih.govresearchgate.net This surprising finding indicated that sources other than industrial chemicals were responsible for their formation. Subsequent research by various laboratories demonstrated that lipid peroxidation, a fundamental process of cellular damage from oxidative stress, was a major endogenous pathway for creating these adducts. nih.govnih.gov This discovery broadened the relevance of etheno adducts from a specific marker of industrial exposure to a general biomarker of oxidative stress and its associated pathologies, including cancer. nih.govoup.com

Interactive Data Table: Major Etheno DNA Adducts and Their Characteristics

Adduct Name Abbreviation Damaged Base Key Formation Source Mutagenic Outcome (Example)
N6-Etheno 2'-deoxyadenosine εdA Adenine (B156593) Vinyl Chloride, Lipid Peroxidation A→T, A→G, A→C transversions/transitions
3,N4-Etheno-2'-deoxycytidine εdC Cytosine Vinyl Chloride, Lipid Peroxidation C→T, C→A transitions/transversions
N2,3-Ethenoguanine N2,3-εG Guanine (B1146940) Vinyl Chloride, Lipid Peroxidation Strong replication block, G→A transitions
1,N2-Ethenoguanine 1,N2-εdG Guanine Vinyl Chloride, Lipid Peroxidation Various substitutions and frameshifts

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c18-4-8-7(19)3-9(20-8)17-6-14-10-11-13-1-2-16(11)5-15-12(10)17/h1-2,5-9,18-19H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQIMTUYVDUWKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=CN4C3=NC=C4)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867648
Record name 3-(2-Deoxypentofuranosyl)-3H-imidazo[2,1-i]purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Pathways of N6 Etheno 2 Deoxyadenosine Formation

Endogenous Formation Pathways

The formation of N6-Etheno 2'-deoxyadenosine (B1664071) within the body is primarily linked to processes of oxidative stress. A key consequence of oxidative stress is lipid peroxidation (LPO), the degradation of lipids in cell membranes. This process generates a variety of reactive aldehyde byproducts. amegroups.orgmdpi.com These LPO byproducts can react with DNA bases, either directly or through the formation of even more reactive intermediates, leading to the creation of mutagenic exocyclic adducts such as εdA. amegroups.orgnih.gov

Products derived from the peroxidation of polyunsaturated fatty acids are the main precursors for the endogenous synthesis of εdA. Aldehydes like 4-hydroxynonenal (B163490) (4-HNE), malondialdehyde (MDA), and trans,trans-2,4-decadienal (B140250) (DDE) are highly reactive compounds that can covalently modify DNA bases. amegroups.org Their interaction with the deoxyadenosine (B7792050) nucleoside in DNA initiates a series of chemical reactions that result in the stable, ring-structured εdA adduct.

4-Hydroxynonenal (4-HNE), a major product of lipid peroxidation, is a significant precursor to the formation of N6-Etheno 2'-deoxyadenosine. amegroups.orgnih.gov However, 4-HNE itself does not directly form the etheno ring. Instead, it is metabolized or oxidized into more reactive intermediates, principally 2,3-epoxy-4-hydroxynonanal (B45736) (EHN). researchgate.netnih.govnih.gov This epoxidation is a critical step, yielding a highly reactive compound capable of modifying DNA bases to form etheno adducts. nih.govmdpi.com The reaction of HNE with deoxyadenosine in an oxygen-rich environment at 37°C (pH 7.4) has been shown to yield 1,N6-ethenodeoxyadenosine (εdA) and a substituted version, 7-(1',2'-dihydroxyheptyl)-1,N6-ethenodeoxyadenosine. nih.gov The formation of these adducts proceeds through the autoxidation of HNE. nih.gov

ReactantKey IntermediateResulting Adduct(s)Reference
4-Hydroxynonenal (4-HNE)2,3-epoxy-4-hydroxynonanal (EHN)1,this compound (εdA), 7-(1',2'-dihydroxyheptyl)-1,N6-etheno-deoxyadenosine nih.gov

Malondialdehyde (MDA) is another significant mutagenic byproduct of lipid peroxidation and prostaglandin (B15479496) biosynthesis. nih.govnih.govresearchgate.net It is known to react with DNA bases, including deoxyadenosine, to form adducts. amegroups.orgnih.gov The reaction of MDA with deoxyadenosine primarily yields N6-(3-oxo-1-propenyl)-2'-deoxyadenosine (also referred to as M1dA or OPdA). nih.govnih.gov While MDA is broadly implicated in forming various etheno-DNA adducts, the formation of the M1dA adduct represents a key modification of deoxyadenosine by this aldehyde. amegroups.orgnih.gov

ReactantPrimary Adduct with DeoxyadenosineReference
Malondialdehyde (MDA)N6-(3-oxo-1-propenyl)-2'-deoxyadenosine (M1dA / OPdA) nih.govnih.gov

trans,trans-2,4-Decadienal (DDE) is a highly cytotoxic aldehyde generated from lipid peroxidation that is known to cause DNA damage. acs.orgacs.orgnih.gov Research has demonstrated that DDE binds to 2'-deoxyadenosine, producing several fluorescent products, a notable one being 1,N6-etheno-2'-deoxyadenosine (εdA). acs.orgnih.govnih.gov The mechanism for this adduct formation involves the epoxidation of DDE, creating a reactive intermediate. acs.orgnih.govnih.gov This epoxide then reacts with the exocyclic N6 amino group of 2'-deoxyadenosine, followed by a cyclization step at the N1 position of the purine (B94841) ring to form the stable etheno structure. nih.gov In addition to εdA, other related, more complex adducts are also formed from the reaction of DDE with deoxyadenosine. acs.orgnih.gov

ReactantMechanistic StepResulting AdductReference
trans,trans-2,4-Decadienal (DDE)Epoxidation1,this compound (εdA) acs.orgnih.govnih.gov

4-oxo-2-nonenal (B12555) (ONE), another product of lipid hydroperoxide breakdown, reacts efficiently with 2'-deoxyadenosine to form etheno adducts. acs.orgnih.govacs.org The reaction between ONE and 2'-deoxyadenosine yields three main products. acs.orgnih.gov Two of these are isomeric ethano adducts (A1 and A2) that are unstable and readily dehydrate to form the third, more stable product, a substituted 1,N6-etheno-2'-deoxyadenosine adduct (B). acs.orgnih.gov This stable adduct has been structurally identified as 1''-[3-(2'-deoxy-β-D-erythropentafuranosyl)-3H-imidazo[2,1-i]purin-7-yl]heptan-2''-one. nih.govnih.gov The formation of this adduct from the reaction of calf thymus DNA with ONE has been confirmed, with the stable etheno adduct (B) being formed in significantly greater amounts than its precursors. acs.orgnih.gov

ReactantIntermediate AdductsFinal AdductReference
4-oxo-2-nonenal (ONE)Isomeric ethano adducts (A1, A2)1''-[3-(2'-deoxy-β-D-erythropentafuranosyl)-3H-imidazo[2,1-i]purin-7-yl]heptan-2''-one nih.govacs.orgnih.gov

2,3-epoxy-4-hydroxynonanal (EHN) is a key reactive intermediate formed from the oxidation of 4-HNE by fatty acid hydroperoxides or hydrogen peroxide. researchgate.netnih.gov EHN is more reactive towards DNA than its parent aldehyde, HNE, and readily forms etheno adducts with nucleobases. nih.govmdpi.comthieme-connect.com The formation of etheno adducts with deoxyadenosine proceeds via the addition of EHN to the exocyclic N6 amino group of the DNA base. researchgate.netthieme-connect.com This initial step creates an intermediate that can follow two distinct pathways:

Cyclization and Dehydration: The intermediate can undergo ring closure at the N1 position and subsequent dehydration to yield a substituted adduct, 7-(1',2'-dihydroxyheptyl)-1,N6-etheno-deoxyadenosine. researchgate.netthieme-connect.com

Dehydration and Retro-Aldol Reaction: Alternatively, the intermediate can dehydrate to form an imine, which then cyclizes. This is followed by the loss of the alkyl side chain through a retro-aldol reaction, resulting in the formation of the unsubstituted 1,N6-etheno-2'-deoxyadenosine (εdA). researchgate.netthieme-connect.com

ReactantPathwayResulting AdductReference
2,3-epoxy-4-hydroxynonanal (EHN)Cyclization and Dehydration7-(1',2'-dihydroxyheptyl)-1,N6-etheno-deoxyadenosine researchgate.netthieme-connect.com
Dehydration, Cyclization, and Retro-Aldol Reaction1,this compound (εdA) researchgate.netthieme-connect.com

Involvement of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that are natural byproducts of cellular metabolism. medchemexpress.comglpbio.commedchemexpress.com An imbalance leading to an overabundance of these species, a state known as oxidative or nitrosative stress, can lead to cellular damage, including the modification of DNA. europa.eu

The formation of εdA is a direct consequence of lipid peroxidation, a process initiated by ROS. oup.comaimspress.comnih.gov ROS can attack polyunsaturated fatty acids in cell membranes, leading to a cascade of reactions that produce a variety of reactive aldehydes. One such product, trans-4-hydroxy-2-nonenal (HNE), can be further metabolized to 2,3-epoxy-4-hydroxynonanal (EHN). aimspress.comthieme-connect.com EHN is a potent precursor to etheno adducts. It can react with the exocyclic amino group of deoxyadenosine in DNA. This is followed by a series of chemical rearrangements, including cyclization and dehydration, to form the stable 1,N6-etheno-2'-deoxyadenosine adduct. aimspress.comthieme-connect.com

Another key intermediate in this process is 4-oxo-2-nonenal (ONE), a major product of lipid peroxidation. acs.org Research has shown that ONE efficiently reacts with DNA to form substituted etheno adducts. thieme-connect.comacs.org Similarly, trans,trans-2,4-decadienal (DDE), another breakdown product of lipid peroxidation, can be epoxidized and subsequently react with deoxyadenosine to form εdA and related adducts. nih.govacs.org

Cellular Contexts of Endogenous Generation, including Inflammation-Driven Processes

Endogenous formation of εdA is significantly heightened in the context of chronic inflammation. medchemexpress.comglpbio.commedchemexpress.com Inflammatory processes are characterized by the increased production of ROS and RNS by immune cells. This creates a localized environment of high oxidative stress, promoting the lipid peroxidation chain reactions that generate the precursors for εdA formation. oup.com

Studies have detected background levels of etheno adducts in the tissues of unexposed individuals, indicating that their formation is a continuous endogenous process. acs.orgnih.gov The levels of these adducts, however, are often elevated in tissues affected by inflammatory diseases. For instance, increased levels of etheno-DNA adducts have been observed in the livers of patients with nonalcoholic fatty liver disease (NAFLD), a condition associated with chronic inflammation. amegroups.org This suggests a strong link between inflammation-driven oxidative stress and the generation of these potentially mutagenic DNA lesions. amegroups.org

Exogenous Agent-Induced Formation Pathways

In addition to endogenous processes, exposure to various environmental and chemical agents can lead to the formation of this compound. These external substances can either directly react with DNA or be metabolized into reactive intermediates that then form the adduct.

Metabolism of Environmental Carcinogens (e.g., Vinyl Chloride)

Vinyl chloride, a known human carcinogen primarily used in the production of polyvinyl chloride (PVC), is a well-established inducer of εdA. nih.govamegroups.org The carcinogenicity of vinyl chloride is linked to its metabolic activation in the liver by cytochrome P450 enzymes. acs.org This process transforms vinyl chloride into highly reactive epoxides, such as chloroethylene oxide and 2-chloroacetaldehyde. acs.orgoup.com

These reactive metabolites can then bind to the nitrogen atoms of DNA bases. Specifically, they can react with deoxyadenosine at the N1 and N6 positions, leading to the formation of the cyclic εdA adduct. nih.govoup.com Studies in rats exposed to vinyl chloride have shown a dose-dependent increase in εdA levels in the liver. oup.com Notably, these etheno adducts are highly persistent in the liver, suggesting that they are poorly repaired by the cell's DNA repair mechanisms, which may contribute to the carcinogenic potential of vinyl chloride. nih.gov

Reactions with Pharmaceutical Agents (e.g., 1,3-bis(2-chloroethyl)nitrosourea (BCNU))

Certain pharmaceutical agents, such as the anticancer drug 1,3-bis(2-chloroethyl)nitrosourea (BCNU), can also lead to the formation of etheno adducts. BCNU is a type of nitrosourea (B86855) used in chemotherapy. Its therapeutic effect is based on its ability to alkylate and crosslink DNA, ultimately leading to cancer cell death.

The chemical breakdown of BCNU produces reactive chloroethyl groups. These can react with adenosine (B11128) in DNA to form a 1-chloroethyladenosine intermediate. This intermediate is unstable and undergoes an internal cyclization reaction to form the 1,N6-ethano-2'-deoxyadenosine adduct, a structurally related compound to εdA. researchgate.net

Formation by Reactive Metabolites (e.g., cis-2-Butene-1,4-dial from Furan)

Furan, a chemical found in some heat-treated foods and industrial emissions, is classified as a possible human carcinogen. nih.govacs.orgacs.org Its toxicity is dependent on its metabolism by cytochrome P450 enzymes into a reactive metabolite, cis-2-butene-1,4-dial. nih.govacs.orgacs.orgnih.govoup.comnih.govscispace.com

cis-2-Butene-1,4-dial is a highly reactive dialdehyde (B1249045) that can readily react with cellular macromolecules, including DNA. nih.govacs.orgacs.org It reacts with deoxyadenosine to form an initial unstable adduct that subsequently rearranges to form a substituted 1,N6-etheno-2'-deoxyadenosine adduct. nih.govacs.orgoup.com This secondary adduct retains a reactive aldehyde group, which has the potential to form cross-links with other molecules, likely contributing significantly to the toxic and carcinogenic effects of furan. nih.govacs.org

Influence of Environmental Particulate Matter (PM2.5) Exposure

Exposure to fine particulate matter (PM2.5), a major component of air pollution, has been linked to increased levels of εdA. researchgate.netnih.govnih.gov PM2.5 can induce oxidative stress and inflammation in the body, creating an environment conducive to the formation of etheno adducts through the lipid peroxidation pathway described earlier. oup.comresearchgate.netnih.gov

A study on mice exposed to concentrated ambient PM2.5 revealed increased levels of 1,N6-etheno-2'-deoxyadenosine in the kidney and liver DNA. researchgate.netnih.govnih.govresearchgate.net These findings suggest that exposure to environmental air pollution can contribute to a higher burden of this specific type of DNA damage, which may play a role in the adverse health effects associated with particulate matter exposure.

Data Tables

Table 1: Endogenous Formation Pathways of this compound

PathwayKey IntermediatesCellular Context
Reactive Oxygen/Nitrogen Species (ROS/RNS) trans-4-hydroxy-2-nonenal (HNE), 2,3-epoxy-4-hydroxynonanal (EHN), 4-oxo-2-nonenal (ONE), trans,trans-2,4-decadienal (DDE)Oxidative Stress, Lipid Peroxidation
Inflammation-Driven Processes ROS, RNS, Lipid Peroxidation ProductsChronic Inflammation, Nonalcoholic Fatty Liver Disease (NAFLD)

Table 2: Exogenous Agent-Induced Formation Pathways of this compound

AgentReactive Metabolite/IntermediateMechanism
Vinyl Chloride Chloroethylene oxide, 2-chloroacetaldehydeMetabolic activation by cytochrome P450, reaction with deoxyadenosine
1,3-bis(2-chloroethyl)nitrosourea (BCNU) Chloroethyl groupsChemical breakdown and cyclization
Furan cis-2-Butene-1,4-dialMetabolic activation by cytochrome P450, reaction and rearrangement
Particulate Matter (PM2.5) ROS, Lipid Peroxidation ProductsInduction of oxidative stress and inflammation

Molecular and Cellular Consequences of N6 Etheno 2 Deoxyadenosine Adducts

Impact on DNA Integrity and Structure

The presence of εdA adducts within the DNA helix introduces significant structural distortions that compromise its integrity. researchgate.net These adducts are formed through the reaction of DNA with bifunctional intermediates, leading to the creation of a five-member etheno ring on the adenine (B156593) base. amegroups.orgacs.org This modification disrupts the normal Watson-Crick base pairing, as the etheno bridge physically blocks the hydrogen bonding face of the adenine nucleobase. nih.gov The resulting structural perturbation can destabilize the DNA double helix, creating a localized region of altered conformation. researchgate.net This distortion can be recognized by cellular machinery, but if not efficiently repaired, it can lead to profound consequences during DNA replication and transcription. amegroups.orgnih.gov The presence of these bulky lesions can interfere with the progression of DNA polymerases and other DNA-binding proteins, thereby affecting fundamental cellular processes. acs.org

Mechanisms of Mutagenesis

N6-etheno 2'-deoxyadenosine (B1664071) is a highly mutagenic lesion, inducing a variety of genetic alterations that contribute to its carcinogenic potential. amegroups.orgibb.waw.pl The mutagenic specificity of εdA can vary depending on the cellular context and the specific DNA polymerase involved in translesion synthesis. ibb.waw.pl

Studies have demonstrated that εdA primarily induces base pair substitution mutations. amegroups.org When DNA containing εdA is replicated, the distorted structure of the adduct can cause DNA polymerases to misread the template strand and incorporate an incorrect nucleotide opposite the lesion. The most frequently observed mutations are A→T transversions, as well as A→G and A→C transitions. amegroups.orgibb.waw.pl For instance, in mammalian cells, εdA has been shown to be highly mutagenic, with a significant proportion of the mutations being A→T transversions. ibb.waw.pl The ambiguous base-pairing properties of εdA are a key factor in its mutagenicity; it can inefficiently substitute for dATP and also for dGTP and dCTP during DNA synthesis. nih.gov

AdductOrganism/Cell TypePredominant Mutation TypesReference
N6-etheno 2'-deoxyadenosine (εdA)Mammalian CellsA→T transversions, A→G transitions, A→C transitions amegroups.orgibb.waw.pl
This compound (εdA)E. coliA→T transversions ibb.waw.pl

Beyond point mutations, the presence of εdA can also lead to more extensive genetic damage in the form of chromosomal aberrations. biosynth.com The structural distortion caused by the adduct can interfere with the proper segregation of chromosomes during cell division. acs.org The genotoxicity of εdA has been demonstrated by its ability to induce chromosomal aberrations in cultured human lymphocytes. biosynth.com These large-scale genomic alterations can include deletions, translocations, and aneuploidy, all of which are hallmarks of cancer. The induction of chromosomal aberrations by εdA underscores its potent ability to disrupt genomic stability. nih.govjpp.krakow.pl

Interference with DNA Replication and Transcription Processes

The structural distortion introduced by εdA adducts presents a significant obstacle to the cellular machinery responsible for DNA replication and transcription. acs.orgbiosynth.com During replication, the bulky etheno ring can stall the progression of high-fidelity DNA polymerases. nih.gov To bypass such lesions, cells employ specialized translesion synthesis (TLS) polymerases. nih.gov However, these TLS polymerases are often error-prone and are responsible for the mutagenic incorporation of incorrect bases opposite the εdA adduct. nih.gov Studies have shown that human DNA polymerase η, a key TLS polymerase, predominantly inserts deoxypurines (dATP and dGTP) opposite εdA. nih.gov

Similarly, transcription can be impeded by the presence of εdA. The adduct can hinder the movement of RNA polymerase along the DNA template, potentially leading to truncated transcripts or transcriptional errors. acs.org This interference with fundamental processes of gene expression can have widespread effects on cellular function and contribute to the pathogenic consequences of εdA formation.

ProcessConsequence of εdAMechanismReference
DNA ReplicationStalling of high-fidelity polymerases, error-prone bypass by TLS polymerasesBulky lesion physically obstructs the polymerase active site. nih.govnih.gov
TranscriptionHindrance of RNA polymerase, potential for truncated or erroneous transcriptsStructural distortion of the DNA template interferes with polymerase progression. acs.org

Disruption of DNA Duplexes and Mismatched Base Pairs

The formation of an εdA adduct inherently disrupts the local structure of the DNA duplex. biosynth.com The etheno ring forces the adenine base into a conformation that prevents standard Watson-Crick pairing with thymine (B56734). nih.gov This leads to a destabilized region within the DNA helix. researchgate.net The presence of εdA can also exacerbate the structural perturbations caused by mismatched base pairs. biosynth.com For example, the destabilization caused by a dT·dT or dA·dA mismatch is significantly increased when an εdA adduct is located nearby. This synergistic effect on duplex destabilization can further compromise DNA integrity and increase the likelihood of replication errors. acs.org

Implications for Genomic Instability

The culmination of the molecular and cellular consequences of εdA adducts is a significant increase in genomic instability. nih.gov This instability arises from multiple sources: the direct mutagenic potential of the adduct leading to point mutations and frameshifts amegroups.orgnih.gov, the induction of large-scale chromosomal aberrations biosynth.com, and the interference with DNA replication and repair processes. nih.govnih.gov Persistent DNA damage and the subsequent error-prone repair or bypass mechanisms contribute to an elevated mutation rate and an accumulation of genetic alterations. nih.gov This state of genomic instability is a critical enabling characteristic of cancer, facilitating the acquisition of mutations in key oncogenes and tumor suppressor genes that drive tumorigenesis. amegroups.org

Interaction with Tumor Suppressor Genes (e.g., TP53 codon 249 inactivation)

This compound (εdA) is a promutagenic DNA adduct formed from the reaction of endogenous products of lipid peroxidation or exogenous carcinogens with DNA. amegroups.orgaimspress.com These exocyclic DNA adducts play a significant role in carcinogenesis through their interaction with critical genes, most notably the tumor suppressor gene TP53.

Research has indicated that etheno-DNA adducts, including εdA, are preferentially formed at specific sites within the TP53 gene, particularly at codon 249. amegroups.orgnih.gov This codon is a known mutational hotspot in certain cancers, especially hepatocellular carcinoma (HCC). nih.govthieme-connect.com The formation of εdA at this location can lead to the inactivation of the p53 tumor suppressor protein, which is crucial for preventing tumor development. amegroups.orgnih.gov Inactivation of p53 disrupts vital cellular processes such as apoptosis (programmed cell death) and cell cycle control, conferring a growth advantage and resistance to apoptosis in affected cells. amegroups.orgnih.gov

The chemical carcinogen vinyl chloride, a known human liver carcinogen, induces the formation of εdA in vivo. amegroups.orgoaepublish.com Studies on vinyl chloride-induced angiosarcomas of the liver have revealed an increase in A>T transversions in the p53 gene at codons 179, 249, and 255. oaepublish.com This provides further evidence for the role of etheno adducts in the molecular pathogenesis of liver cancers. amegroups.org The mutagenic potential of εdA is significant; it is considered highly mutagenic in mammalian cells. koreamed.org

The formation of these adducts is often linked to increased oxidative stress and lipid peroxidation. researchgate.net For instance, in nonalcoholic fatty liver disease (NAFLD), the presence of highly carcinogenic exocyclic etheno-DNA adducts has been documented and significantly correlates with 4-hydroxynonenal (B163490) (4-HNE), a major product of lipid peroxidation. amegroups.orgnih.gov

Cytotoxicity to Mammalian Cells

This compound and related etheno adducts are known to exhibit cytotoxic effects on mammalian cells. acs.orgnih.gov The formation of these DNA adducts is implicated in DNA damage, which can ultimately lead to cell death. acs.orgnih.gov The cytotoxicity of these compounds is often evaluated in various cell lines to understand their potential impact on cellular viability and function.

The aldehyde trans,trans-2,4-decadienal (B140250) (DDE), a product of lipid peroxidation, is known to be cytotoxic to mammalian cells, and this toxicity is partly attributed to its ability to form DNA adducts, including εdA. acs.orgnih.gov The formation of such endogenous DNA adducts can contribute to the high cytotoxicity observed for DDE. acs.orgnih.gov While specific quantitative data on the cytotoxicity of pure this compound is not extensively detailed in the provided search results, the research highlights the cytotoxic nature of the precursors and the resulting adducts.

For instance, studies on related aldehydes have shown significant cytotoxicity to human cancer cell lines. researchgate.net The deleterious effects of ethenobases are further supported by their high mutagenic potential. researchgate.net The persistence of these adducts is also a key factor; εdA and 3,N4-etheno-2'-deoxycytidine (εdC) were found to be essentially unrepaired in rat liver, suggesting that these cyclic adducts are poorly recognized by DNA repair enzymes and can accumulate with chronic exposure. nih.govoup.com This persistence, coupled with their miscoding properties, provides a strong basis for their role in carcinogenesis and cellular toxicity. nih.govoup.com

Table 1: Research Findings on this compound and TP53 Interaction

FindingSignificanceReference(s)
Preferential formation of exocyclic etheno-DNA adducts in codon 249 of TP53.Leads to inactivation of the p53 tumor suppressor, providing a growth advantage to cells. amegroups.orgnih.gov
Vinyl chloride, a human liver carcinogen, induces εdA formation in vivo.Links exposure to specific carcinogens with the formation of εdA and subsequent TP53 mutations. amegroups.orgoaepublish.com
Increased A>T transversions at codons 179, 249, and 255 of p53 in vinyl chloride-induced angiosarcomas.Demonstrates a specific mutational signature associated with etheno adducts in human cancers. oaepublish.com
εdA is highly mutagenic in mammalian cells.Highlights the potent ability of this adduct to induce genetic mutations. koreamed.org
Correlation between etheno-DNA adducts and 4-hydroxynonenal (a lipid peroxidation product) in NAFLD.Suggests a mechanism for endogenous formation of these adducts through oxidative stress. amegroups.orgnih.gov

Table 2: Summary of Cytotoxicity and Persistence of Etheno Adducts

Cellular Defense and Dna Repair Mechanisms for N6 Etheno 2 Deoxyadenosine

Base Excision Repair (BER) Pathway

The Base Excision Repair (BER) pathway is a multi-step process that removes damaged bases from the DNA backbone. nih.gov For εdA, BER is a crucial defense mechanism initiated by a specialized DNA glycosylase. acs.orgnih.gov

The primary enzyme that recognizes and initiates the repair of εdA via the BER pathway is Alkyladenine DNA Glycosylase (AAG), also known as N-methylpurine DNA glycosylase (MPG). acs.orgnih.govnih.gov AAG is a monofunctional glycosylase that scans the DNA for a variety of alkylated and deaminated purines. nih.govnih.gov Upon encountering an εdA lesion, AAG catalyzes the cleavage of the N-glycosidic bond that links the damaged ethenoadenine base to the deoxyribose sugar of the DNA backbone. nih.gov This action excises the lesion, leaving behind an apurinic/apyrimidinic (AP) site, which is a necessary intermediate for the subsequent steps in the BER pathway. nih.gov The human AAG enzyme is considered the most effective glycosylase for removing εdA. ibb.waw.pl

Following the excision of εdA by AAG, the resulting AP site is processed by a series of downstream enzymes to restore the original DNA sequence. nih.gov The process unfolds as follows:

Incision: AP Endonuclease 1 (APE1) recognizes the AP site and incises the phosphodiester backbone immediately 5' to the baseless site. This creates a nick in the DNA strand with a 3'-hydroxyl (OH) group and a 5'-deoxyribose phosphate (B84403) (dRP) terminus. nih.gov

Synthesis and dRP Removal: DNA Polymerase β (Pol β) is recruited to the nick. It performs two functions: it removes the 5'-dRP flap and simultaneously inserts the correct nucleotide (deoxyadenosine monophosphate) opposite the corresponding thymine (B56734) on the complementary strand. nih.gov

Ligation: The final step involves DNA ligase, which seals the remaining nick in the sugar-phosphate backbone, completing the repair process and fully restoring the integrity of the DNA duplex. nih.gov

Direct Reversal Repair (DRR) Pathway

In addition to BER, cells employ a more direct mechanism to repair εdA lesions, known as Direct Reversal Repair (DRR). acs.orgnih.gov This pathway is notable because it corrects the damage in a single enzymatic step without excising the base or breaking the DNA backbone, thereby avoiding the creation of potentially cytotoxic intermediates like the AP site. acs.org

The key enzyme responsible for the direct reversal of εdA is AlkB Homolog 2 (ALKBH2), a member of the Fe(II)/α-ketoglutarate-dependent dioxygenase family. acs.orguniprot.orgmdpi.com ALKBH2 directly repairs the εdA lesion through an oxidative dealkylation reaction. uniprot.org The enzyme utilizes molecular oxygen (O2), iron (Fe(II)), and 2-oxoglutarate as cofactors to oxidize the etheno bridge. uniprot.orgmdpi.com This chemical reaction converts the 1,N6-ethenoadenine base directly back to a normal adenine (B156593) base, releasing glyoxal (B1671930) as a byproduct. genecards.org ALKBH2 preferentially acts on double-stranded DNA and employs a base-flipping mechanism, where it flips the damaged nucleotide out of the DNA helix and into its active site for catalysis. uniprot.orgmdpi.com

Efficiency and Specificity of Repair Pathways

Both BER and DRR pathways are effective at repairing εdA, and their overlapping substrate specificity suggests a robust cellular defense against this type of DNA damage. acs.org

Base Excision Repair (BER): Initiated by AAG, this is a highly efficient pathway for εdA removal. nih.govibb.waw.pl AAG is the primary glycosylase for this lesion in mammalian cells. acs.orgnih.gov

Direct Reversal Repair (DRR): The ALKBH2 enzyme also efficiently repairs εdA. uniprot.orgmdpi.com A key advantage of the DRR pathway is that it avoids the generation of the AP site intermediate, which is itself a mutagenic and cytotoxic lesion that can lead to strand breaks if not processed correctly. acs.org

The existence of these two distinct and efficient pathways may provide a biological advantage, allowing the cell to balance the need for rapid lesion removal against the risks associated with generating repair intermediates. acs.org

Factors Influencing Repair Efficacy in Different Cellular and Tissue Environments

The efficiency of εdA repair can be influenced by several factors related to the cellular and tissue context.

Chromatin Structure: The packaging of DNA into chromatin and nucleosomes presents a major challenge for repair enzymes. Studies comparing AAG and ALKBH2 activity on nucleosome core particles (NCPs) have shown that the position and rotational orientation of the εdA lesion within the nucleosome can significantly impact repair efficiency. While AAG may have higher activity at some accessible sites, ALKBH2 appears to be more effective at repairing εdA lesions that are sterically hindered or occluded by the histone core. acs.org Molecular modeling suggests that ALKBH2 may experience more steric hindrance with the histone core than AAG at certain locations. acs.org

Tissue-Specific Expression: The expression levels of repair enzymes can vary between different tissues, potentially leading to differences in repair capacity. For example, studies in children with non-alcoholic steatohepatitis (NASH) have observed that low hepatic expression of the AAG enzyme appeared to correlate with higher levels of etheno-DNA adducts. amegroups.org This suggests that reduced BER activity in certain tissues could lead to the accumulation of DNA damage. amegroups.org

Oxidative Stress and Inflammation: Conditions of chronic inflammation and oxidative stress, which lead to increased lipid peroxidation, can enhance the formation of εdA. amegroups.orgaimspress.com High levels of reactive oxygen species may also directly impact the function of repair enzymes, potentially creating an imbalance between DNA damage and repair capacity. jpp.krakow.pl

Advanced Analytical Methodologies for N6 Etheno 2 Deoxyadenosine Quantification and Characterization

The detection and quantification of N6-Etheno 2'-deoxyadenosine (B1664071) (εdA), a promutagenic DNA lesion, are critical for understanding its role in pathologies linked to oxidative stress and lipid peroxidation. nih.govsigmaaldrich.com Given its low physiological levels, highly sensitive and specific analytical techniques are required for its accurate measurement in biological matrices. Methodologies often couple advanced separation techniques with highly sensitive detectors.

N6 Etheno 2 Deoxyadenosine As a Biomarker in Translational Research

Assessment of Oxidative Stress and Lipid Peroxidation

N6-etheno-2'-deoxyadenosine is a product of DNA damage induced by reactive oxygen species (ROS) and reactive nitrogen species (RNS). medchemexpress.com Its formation is closely linked to lipid peroxidation, a process where oxidants like free radicals attack lipids, leading to a cascade of cellular damage. Specifically, εdA is formed from the reaction of lipid peroxidation products, such as 4-hydroxynonenal (B163490) (4-HNE), with deoxyadenosine (B7792050) residues in DNA. amegroups.orgamegroups.org The presence of εdA in tissues and biological fluids is therefore considered a reliable indicator of oxidative stress and lipid peroxidation-related DNA damage. medchemexpress.comenghusen.dksigmaaldrich.com

The compound trans,trans-2,4-decadienal (B140250) (DDE), a breakdown product of lipid peroxidation, has been shown to react with 2'-deoxyadenosine (B1664071) to form εdA among other adducts. acs.orgnih.gov This further solidifies the connection between lipid peroxidation and the generation of this specific DNA adduct. Research has also identified other substituted 1,N6-etheno-2'-deoxyadenosine adducts formed from lipid hydroperoxide-mediated reactions, highlighting the complexity of DNA damage arising from lipid peroxidation. acs.org

Monitoring Exposure to Genotoxic Agents (e.g., Vinyl Chloride, Diesel Engine Exhaust)

Beyond its role as a marker for endogenous oxidative stress, εdA is also a biomarker for exposure to certain exogenous genotoxic agents. researchgate.net A notable example is vinyl chloride, a known human carcinogen. Exposure to vinyl chloride leads to the formation of εdA in the DNA of various tissues, including the liver and lungs. amegroups.orgnih.govwho.int This makes the detection of εdA a valuable tool for monitoring exposure and assessing the associated cancer risk in individuals working with or exposed to vinyl chloride.

Furthermore, studies have shown that exposure to diesel engine exhaust is associated with increased levels of urinary εdA. researchgate.net This suggests that εdA can serve as a biomarker for the genotoxic effects of complex mixtures of airborne pollutants. Research has demonstrated significantly higher levels of urinary εdA in workers exposed to diesel engine exhaust compared to non-exposed individuals. researchgate.netamegroups.org

Association with Inflammatory Conditions and Disease Etiology

Chronic inflammation is a key driver of various diseases, and εdA has emerged as a crucial marker for inflammation-induced DNA damage. Elevated levels of etheno-DNA adducts, including εdA, are often found in tissues affected by cancer-prone inflammatory diseases. amegroups.orgaimspress.com

Non-Alcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD)

Nonalcoholic fatty liver disease (NAFLD) is a condition characterized by fat accumulation in the liver, which can progress to a more severe inflammatory state known as non-alcoholic steatohepatitis (NASH). www.nhs.uk NASH is a significant risk factor for the development of liver cirrhosis and hepatocellular carcinoma (HCC). amegroups.org

Research has demonstrated the presence of elevated levels of carcinogenic etheno-DNA lesions, including εdA, in the liver biopsies of both adult and pediatric patients with NASH. amegroups.orgamegroups.orgnih.govresearchgate.net In NAFLD, the generation of εdA is significantly correlated with the lipid peroxidation product 4-HNE, indicating that inflammation-driven oxidative stress is a primary mechanism for this DNA damage. amegroups.orgnih.gov This is in contrast to alcoholic liver disease, where the induction of the enzyme cytochrome P450 2E1 (CYP2E1) plays a more direct role. amegroups.org

The presence of these carcinogenic DNA adducts in young NASH patients raises concerns about the potential long-term risk of developing liver cancer. amegroups.org

Alcoholic Liver Disease (ALD)

In alcoholic liver disease (ALD), chronic alcohol consumption leads to increased oxidative stress and the induction of CYP2E1. nih.gov This enzyme is involved in the metabolism of ethanol (B145695) and generates reactive oxygen species as a byproduct. amegroups.org Studies have found a significant positive correlation between the expression of CYP2E1 and the levels of εdA in the livers of patients with ALD. amegroups.orgnih.gov

This strong correlation suggests that CYP2E1 plays a crucial role in the formation of εdA in the context of alcohol-mediated liver damage. nih.gov The levels of both CYP2E1 and εdA have also been shown to correlate with the stage of liver fibrosis, indicating their involvement in the progression of ALD. nih.gov The presence of these mutagenic adducts provides a molecular link between chronic alcohol consumption and the increased risk of developing hepatocellular carcinoma. amegroups.orgnih.gov

Correlation with Pathological Processes beyond Liver Damage (e.g., other cancer-prone inflammatory diseases)

The significance of εdA as a biomarker of DNA damage extends beyond liver diseases. Elevated levels of εdA have been detected in various other cancer-prone inflammatory conditions. aimspress.com For instance, increased levels of εdA have been found in the inflamed pancreatic tissues of patients with chronic pancreatitis and in the affected colonic mucosa of patients with Crohn's disease and ulcerative colitis. aimspress.com

This suggests that the formation of etheno-DNA adducts through lipid peroxidation is a common pathological mechanism in chronic inflammatory diseases, potentially contributing to the increased cancer risk associated with these conditions. aimspress.com The accumulation of these promutagenic lesions in inflamed tissues is thought to be a driving force in the malignant transformation process. aimspress.com

Detection in Biological Fluids (e.g., Urine) as a Non-Invasive Marker

A significant advantage of using εdA as a biomarker is its detectability in biological fluids like urine, which allows for non-invasive monitoring of DNA damage. mdpi.com After being formed in the DNA of various organs, etheno adducts are excised by DNA repair mechanisms and subsequently excreted in the urine. amegroups.org

Several sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed to quantify εdA in urine. enghusen.dksigmaaldrich.comresearchgate.netmdpi.com These methods are highly specific and can detect very low levels of the adduct, making them suitable for human biomonitoring and molecular epidemiology studies. enghusen.dkmdpi.comnih.gov The urinary excretion of εdA has been used to assess oxidative stress-related DNA damage in various populations and to study the effects of dietary factors and exposure to environmental toxins. sigmaaldrich.comamegroups.orgmdpi.com

The non-invasive nature of urine collection makes it an ideal approach for large-scale studies and for monitoring disease progression and the effectiveness of interventions over time. mdpi.comtandfonline.com

Data Tables

Table 1: Association of N6-Etheno 2'-deoxyadenosine (εdA) with Liver Diseases

Disease Key Findings Correlation with other Markers Reference
NASH/NAFLD Elevated levels of εdA in liver biopsies of adult and pediatric patients. Significant correlation with 4-HNE. No significant correlation with CYP2E1. amegroups.orgamegroups.orgnih.gov

| ALD | Significant positive correlation between εdA and the stage of hepatic fibrosis. | Significant positive correlation with CYP2E1. | amegroups.orgnih.gov |

Table 2: this compound (εdA) as a Biomarker for Genotoxic Exposure

Exposure Finding Method of Detection Reference
Vinyl Chloride Formation of εdA in liver and lung DNA. Immunohistochemistry, HPLC-32P-postlabelling. amegroups.orgnih.govwho.int

| Diesel Engine Exhaust | Significantly higher levels of urinary εdA in exposed workers. | UPLC-MS/MS. | researchgate.netamegroups.org |

Interactions of N6 Etheno 2 Deoxyadenosine with Other Dna Adducts and Damage Pathways

Co-occurrence with Other Etheno Adducts (e.g., 3,N4-Etheno-2'-deoxycytidine, 1,N2-Etheno-2'-deoxyguanosine, N2,3-Etheno-2'-deoxyguanosine)

Etheno adducts are a class of exocyclic DNA lesions characterized by an additional etheno ring fused to the nucleobase. Besides εdA, other significant etheno adducts include 3,N4-etheno-2'-deoxycytidine (εdC), 1,N2-etheno-2'-deoxyguanosine (1,N2-εdG), and N2,3-etheno-2'-deoxyguanosine (N2,3-εdG). nih.govmdpi.com These adducts are often formed by the same reactive electrophiles, such as chloroacetaldehyde (B151913) (a metabolite of vinyl chloride) or products of lipid peroxidation like trans-4-hydroxy-2-nonenal (HNE). nih.govresearchgate.netoup.com

The co-occurrence of these adducts has been observed in various experimental models and human tissues. For instance, studies on rats exposed to vinyl chloride have shown the simultaneous formation of both εdA and εdC in liver and lung DNA. nih.govoup.com Similarly, endogenous formation of both εdA and εdC has been detected in the liver DNA of unexposed rats, suggesting a common underlying mechanism related to lipid peroxidation. nih.gov

The relative abundance of these adducts can vary depending on the tissue and the nature of the exposure. For example, in one study, the levels of εdC were found to be higher than εdA in the liver DNA of rats. nih.gov This differential formation may be attributed to the intrinsic reactivity of the parent nucleobases and the specific reactive aldehydes involved. acs.org The simultaneous presence of multiple etheno adducts can significantly increase the mutagenic burden on a cell, as each adduct has its own miscoding potential. nih.govacs.org For example, εdA can lead to A•T to G•C, A•T to T•A, and A•T to C•G mutations, while εdC primarily causes C•G to T•A transitions. nih.gov

Co-occurrence and Formation of Etheno Adducts
Etheno AdductParent NucleobaseCommon Forming AgentsObserved Co-occurrence with εdAReference
3,N4-Etheno-2'-deoxycytidine (εdC)DeoxycytidineVinyl chloride metabolites, Lipid peroxidation productsYes, in liver and lung DNA of exposed rats and endogenously. nih.govnih.govoup.com
1,N2-Etheno-2'-deoxyguanosine (1,N2-εdG)DeoxyguanosineVinyl chloride metabolites, Lipid peroxidation productsYes, formed from reactions with epoxyaldehydes. acs.orgacs.org
N2,3-Etheno-2'-deoxyguanosine (N2,3-εdG)DeoxyguanosineLipid peroxidation productsYes, implicated in mutagenesis. nih.gov

Relationship with Other Oxidative DNA Lesions (e.g., 8-oxo-7,8-dihydro-2'-deoxyguanosine)

Oxidative stress is a major contributor to the formation of εdA and other etheno adducts through lipid peroxidation. researchgate.netnih.gov It is therefore not surprising that εdA often coexists with other markers of oxidative DNA damage, most notably 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). 8-oxo-dG is one of the most common and well-studied oxidative DNA lesions, arising from the direct attack of reactive oxygen species (ROS) on guanine (B1146940). mit.edu

Several studies have demonstrated a positive correlation between the levels of etheno adducts and 8-oxo-dG. For instance, in a mouse model of inflammation-driven nitric oxide overproduction, a condition associated with high oxidative stress, the levels of both εdA and εdC were significantly elevated alongside increases in 8-oxo-dG. researchgate.net This suggests that the underlying oxidative conditions promote the formation of both types of lesions.

Co-occurrence of εdA with Oxidative DNA Lesions
Oxidative LesionFormation MechanismEvidence of Co-occurrence with εdAImplicationsReference
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG)Direct oxidation of guanine by ROS.Positive correlation observed in models of inflammation and oxidative stress.Indicates a general state of high oxidative stress, potential for competition between repair pathways. researchgate.net

Synergistic and Antagonistic Effects on DNA Damage Response Mechanisms

The cellular response to DNA damage involves a complex network of signaling pathways and repair mechanisms. The simultaneous presence of εdA and other DNA lesions can have synergistic or antagonistic effects on these responses. mit.edu

On one hand, the presence of multiple types of DNA damage can synergistically activate DNA damage signaling pathways, such as the ATR and ATM kinase cascades. This heightened activation could lead to a more robust cell cycle arrest, providing more time for DNA repair, or it could trigger apoptosis if the damage is deemed irreparable.

On the other hand, different DNA lesions are repaired by distinct pathways, which can lead to antagonistic effects through competition for limited repair enzymes. For example, εdA is primarily repaired by the base excision repair (BER) pathway, initiated by DNA glycosylases like alkylpurine-DNA-N-glycosylase (APNG), and also by direct reversal through enzymes of the AlkB family. researchgate.net In contrast, bulky adducts are often repaired by nucleotide excision repair (NER). Oxidative lesions like 8-oxo-dG are also substrates for the BER pathway, utilizing a different set of glycosylases such as 8-oxoguanine DNA glycosylase (OGG1).

If both εdA and 8-oxo-dG are present at high levels, they may compete for the downstream components of the BER pathway, such as AP endonuclease 1 (APE1) and DNA polymerase β. This competition could potentially saturate the repair capacity for one or both lesions, leading to their persistence and an increased likelihood of mutation. The intricate interplay between different DNA lesions and the cellular repair machinery highlights the complexity of maintaining genomic integrity in the face of continuous endogenous and environmental insults.

Future Perspectives and Emerging Research Avenues

Elucidation of Undiscovered Formation Pathways and Precursors

Current knowledge attributes the formation of εdA to reactive aldehydes, such as those produced during lipid peroxidation. acs.org For instance, trans,trans-2,4-decadienal (B140250) (DDE), a breakdown product of lipid peroxidation, can be epoxidized and subsequently react with 2'-deoxyadenosine (B1664071) to form εdA and other related adducts. acs.orgnih.gov Similarly, 4-oxo-2-nonenal (B12555), another product of lipid hydroperoxide breakdown, reacts efficiently with 2'-deoxyadenosine to form substituted etheno adducts. acs.org However, the full spectrum of precursors and the various biochemical pathways leading to εdA formation in vivo are not yet completely understood. researchgate.net Future research will likely focus on identifying novel endogenous and exogenous sources that contribute to the εdA burden in tissues. This could involve investigating the role of other lipid peroxidation products, environmental toxins, and their metabolic intermediates in the formation of this adduct. Advanced analytical techniques will be crucial in detecting and characterizing new precursors and their reaction mechanisms with DNA.

Advanced Molecular Modeling and Structural Biology of Adduct-Protein Interactions

Understanding how εdA interacts with cellular machinery, particularly DNA polymerases and repair enzymes, is critical to deciphering its mutagenic potential. Molecular dynamics simulations have already provided valuable insights into the differential repair efficiency of etheno adducts compared to their ethano counterparts by human alkylpurine-DNA N-glycosylase (APNG). nih.gov These studies suggest that the planar structure of εA allows for better stacking interactions within the enzyme's active site, leading to more efficient recognition and excision. nih.gov

Future research will undoubtedly leverage more sophisticated molecular modeling and structural biology techniques, such as cryo-electron microscopy, to visualize the interactions of εdA with various proteins at atomic resolution. These studies will be essential for:

Predicting mutagenic outcomes: By modeling how different DNA polymerases accommodate or misread εdA at the template strand, researchers can better predict the types of mutations this adduct is likely to induce.

Understanding repair mechanisms: Detailed structural information on how repair enzymes recognize and process εdA will facilitate a deeper understanding of the cellular defense mechanisms against this type of DNA damage. nih.gov

Informing inhibitor design: Structural insights into the active sites of enzymes that interact with εdA can guide the rational design of small molecule inhibitors that could modulate these interactions for therapeutic purposes.

Development of Novel Therapeutic Strategies Targeting Etheno Adduct-Induced Damage

The presence of εdA in tissues is associated with an increased risk of cancer. acs.org This has spurred interest in developing therapeutic strategies that specifically target the formation or repair of this adduct. One promising approach involves the design of molecules that can selectively bind to and shield DNA adducts from repair enzymes, thereby sensitizing cancer cells to DNA-damaging agents. pnas.org

Future research in this area may explore:

Targeted drug delivery: Developing systems to deliver agents that can either prevent the formation of εdA precursors or enhance the repair of existing adducts specifically to cancer cells.

Modulation of repair pathways: Identifying and targeting the key enzymes involved in the repair of εdA could offer a new avenue for cancer therapy. For example, inhibitors of enzymes that are less efficient at repairing εdA could be used to enhance the efficacy of certain chemotherapeutic agents.

Exploiting adduct-protein interactions: Designing drugs that mimic the structure of εdA to either block the active sites of DNA polymerases that are prone to misincorporation opposite the adduct or to enhance the activity of repair enzymes.

Integration with Omics Technologies for Comprehensive Genomic Damage Profiling

The advent of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful toolkit for studying DNA damage and its consequences on a global scale. eur.nl DNA adductomics, a specialized field that aims to comprehensively identify and quantify all DNA adducts in a given sample, is particularly relevant to the study of εdA. researchgate.netacs.org

By combining DNA adductomics with other omics approaches, researchers can:

Identify biomarkers of exposure and disease: Correlating the levels of εdA and other DNA adducts with transcriptomic and proteomic changes can help identify biomarkers for early cancer detection and prognosis. mdpi.com

Uncover novel damage and repair pathways: Integrated omics analysis can reveal previously unknown pathways involved in the formation and repair of εdA. mdpi.com

Personalize cancer therapy: By profiling the DNA adductome of a patient's tumor, it may be possible to predict their response to different chemotherapeutic agents and tailor treatment accordingly. acs.org

Future advancements in mass spectrometry and data analysis will be critical for realizing the full potential of adductomics in understanding the role of εdA in human health. researchgate.net

Exploration of Epigenetic Consequences of N6-Etheno 2'-deoxyadenosine Formation

The influence of DNA damage on the epigenome is a rapidly emerging area of research. While the focus has traditionally been on mutations, there is growing evidence that DNA adducts can also have profound epigenetic consequences. For instance, studies have shown that exposure to particulate matter (PM2.5) can lead to increased levels of εdA in conjunction with decreased levels of the epigenetic mark 5-hydroxymethylcytosine (B124674) (5-hmC) in DNA. nih.govresearchgate.net

Future investigations will likely delve deeper into the epigenetic effects of εdA, exploring questions such as:

Does the presence of εdA in a gene promoter region affect its methylation status?

Can εdA influence the binding of transcription factors and other regulatory proteins, thereby altering gene expression?

Are there specific chromatin modifications associated with the presence of εdA?

Answering these questions will provide a more complete picture of how this DNA adduct contributes to disease, moving beyond its role as a simple mutagenic lesion. The formation of etheno adducts on 5-methyl-2'-deoxycytidine (B118692) (5mdC) residues has been shown to occur at a higher frequency than on unmodified deoxycytidine, suggesting a direct link between DNA methylation and susceptibility to this type of damage. acs.org

Investigating the Role of Etheno-2'-deoxyadenosine in RNA Modification and its Biological Impact

While the majority of research on εdA has focused on its presence in DNA, it is important to recognize that etheno adducts can also form in RNA. nih.gov The selective introduction of fluorescent etheno nucleosides into RNA molecules has proven to be a valuable tool for studying RNA structure and function. nih.govoup.com The biological consequences of naturally occurring etheno adducts in RNA, however, are less understood.

Future research directions in this area include:

Quantifying etheno adducts in different RNA species: Determining the prevalence of εdA and other etheno adducts in messenger RNA (mRNA), transfer RNA (tRNA), and other non-coding RNAs.

Investigating the impact on RNA function: Studying how the presence of etheno adducts affects RNA stability, translation, and its interaction with RNA-binding proteins.

Exploring the link to disease: Investigating whether the accumulation of etheno adducts in RNA is associated with specific diseases, similar to what has been observed for DNA adducts.

Given that some DNA polymerases can misread etheno adducts in RNA templates, this area of research holds significant potential for uncovering novel mechanisms of cellular dysfunction. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying N6-Etheno 2'-deoxyadenosine in biological tissues?

  • Methodological Answer : Detection typically involves high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorometric assays. For example, fluorometric methods using substrates like 1,N6-etheno NAD+ can measure enzyme inhibition (IC50 values) in enzymatic assays . Structural confirmation employs nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), as demonstrated in synthesis studies . Tissue samples require extraction protocols to isolate the compound, followed by purification via column chromatography or preparative TLC .

Q. How should this compound be stored to maintain stability for experimental use?

  • Methodological Answer : The compound is stored as a powder at -20°C for up to 3 years. In solution (e.g., H2O), it should be kept at -80°C for 1–2 years. Ultrasonication is recommended to improve solubility (7.14 mg/mL in H2O) . Researchers must avoid repeated freeze-thaw cycles and use degassed solvents to prevent oxidative degradation.

Q. What experimental models are suitable for studying this compound as a biomarker of oxidative stress?

  • Methodological Answer : Chronic inflammation and lipid peroxidation models, such as rodent tissues exposed to reactive oxygen/nitrogen species (ROS/RNS), are commonly used. The compound’s accumulation correlates with oxidative damage severity, validated via comparative analysis with other biomarkers (e.g., 8-oxo-dG) .

Advanced Research Questions

Q. What challenges arise in synthesizing high-purity this compound, and how are they addressed?

  • Methodological Answer : Key challenges include regioselective modification of the adenine base and avoiding side reactions. Synthesis routes often use protective groups (e.g., tetraisopropyldisiloxane) to shield hydroxyl groups during derivatization . Final purification involves silica gel chromatography and solvent evaporation, achieving >97% purity verified by HPLC and NMR . Low yields (e.g., 38% for the 5'-diphosphate derivative) necessitate iterative optimization of reaction conditions .

Q. How does this compound interact with DNA repair enzymes, and what structural insights exist?

  • Methodological Answer : X-ray crystallography of yeast Rnr1 enzyme complexes reveals that the etheno adduct disrupts conserved water networks critical for substrate binding . Competitive inhibition assays show reduced activity of enzymes like SmNACE when using 1,N6-etheno NAD+ as a substrate . Molecular docking studies further predict steric clashes between the etheno group and active-site residues .

Q. What advanced techniques are used to analyze the mutagenic potential of this compound in DNA?

  • Methodological Answer : Site-specific incorporation into oligonucleotides followed by polymerase assays (e.g., primer extension) quantifies replication errors. LC-MS/MS identifies mispairing events (e.g., pairing with thymine instead of adenine). Comparative studies with repair-deficient cell lines (e.g., OGG1 knockout) assess repair kinetics .

Contradictions and Considerations

  • While and describe this compound as a biomarker, advanced studies (e.g., ) focus on its role in enzyme inhibition. Researchers must contextualize its dual utility in oxidative stress assessment versus mechanistic biochemistry.
  • Synthesis yields vary significantly (38–97%) depending on derivatives and protective strategies, necessitating pilot studies for protocol optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.